molecular formula C14H10BrN3O3 B6715426 N-[2-[5-(5-bromofuran-3-yl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide

N-[2-[5-(5-bromofuran-3-yl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide

Cat. No.: B6715426
M. Wt: 348.15 g/mol
InChI Key: YHKNNXHEXHNHCK-UHFFFAOYSA-N
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Description

N-[2-[5-(5-bromofuran-3-yl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide is a complex organic compound that features a unique combination of functional groups, including a bromofuran, oxadiazole, and acetamide moiety

Properties

IUPAC Name

N-[2-[5-(5-bromofuran-3-yl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O3/c1-8(19)16-11-5-3-2-4-10(11)13-17-14(21-18-13)9-6-12(15)20-7-9/h2-7H,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKNNXHEXHNHCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C2=NOC(=N2)C3=COC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[5-(5-bromofuran-3-yl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide typically involves a multi-step process:

    Formation of the Bromofuran Intermediate: The initial step involves the bromination of furan to obtain 5-bromofuran.

    Oxadiazole Ring Formation: The bromofuran is then subjected to cyclization with appropriate reagents to form the 1,2,4-oxadiazole ring.

    Coupling with Phenyl Acetamide: The final step involves coupling the oxadiazole intermediate with phenyl acetamide under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-[5-(5-bromofuran-3-yl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the furan ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.

    Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while oxidation or reduction can lead to changes in the functional groups present in the compound.

Scientific Research Applications

N-[2-[5-(5-bromofuran-3-yl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-[2-[5-(5-bromofuran-3-yl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[5-(5-chlorofuran-3-yl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide
  • N-[2-[5-(5-methylfuran-3-yl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide
  • N-[2-[5-(5-nitrofuran-3-yl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide

Uniqueness

N-[2-[5-(5-bromofuran-3-yl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired properties, making it a valuable compound in various research and industrial applications.

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